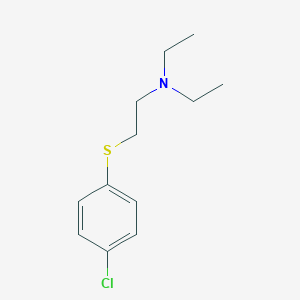

2-(4-Chlorophenylthio)triethylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTCHKSZCHPKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13663-07-5 (hydrochloride) | |

| Record name | 2-(4-Chlorophenylthio)triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90161952 | |

| Record name | 2-(4-Chlorophenylthio)triethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-33-6 | |

| Record name | 2-(4-Chlorophenylthio)triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenylthio)triethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Chlorophenylthio)triethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Chlorophenylthio)triethylamine, a tertiary amine with potential applications in pharmaceutical research and development. The document outlines a probable synthetic route, detailed experimental protocols based on analogous chemical transformations, and a full characterization profile. All quantitative data are summarized for clarity, and key processes are visualized using workflow diagrams. This guide is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques.

Introduction

This compound, also known as CPTA, is an organic compound that has been noted for its effects on carotenoid biosynthesis in plants.[1] Its structure, featuring a 4-chlorophenylthio moiety linked to a triethylamine group, makes it a subject of interest for further investigation into its biological activities and potential as a scaffold in drug design. This document serves as a technical resource for the preparation and detailed analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been computed and aggregated from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-((4-chlorophenyl)thio)-N,N-diethylethanamine | PubChem |

| Synonyms | CPTA, this compound | PubChem[1] |

| CAS Number | 14214-33-6 | PubChem |

| Molecular Formula | C₁₂H₁₈ClNS | PubChem[1] |

| Molecular Weight | 243.80 g/mol | PubChem[1] |

| Exact Mass | 243.0848484 Da | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Topological Polar Surface Area | 28.5 Ų | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic substitution reaction. The proposed and most direct method involves the S-alkylation of 4-chlorothiophenol with 2-chloro-N,N-diethylethylamine. The thiol group of 4-chlorothiophenol, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the 2-chloro-N,N-diethylethylamine and displacing the chloride leaving group.

Experimental Protocol

Disclaimer: The following protocol is a proposed method based on general chemical principles of similar reactions, as a specific published procedure for this compound was not identified in the searched literature.

Materials:

-

4-Chlorothiophenol

-

2-Chloro-N,N-diethylethylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiophenol (1.0 equivalent) in a mixture of ethanol and water.

-

Deprotonation: To the stirred solution, add sodium hydroxide (2.2 equivalents) and stir until the 4-chlorothiophenol has completely dissolved and formed the sodium thiophenolate salt.

-

Alkylation: Add 2-chloro-N,N-diethylethylamine hydrochloride (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically as two doublets in the range of δ 7.2-7.4 ppm. The ethyl groups of the triethylamine moiety would appear as a quartet (for the -CH₂- groups) around δ 2.5-2.7 ppm and a triplet (for the -CH₃ groups) around δ 1.0-1.2 ppm. The two methylene groups of the ethyl linker would be observed as two triplets in the range of δ 2.6-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to all 12 carbon atoms. The aromatic carbons would appear in the δ 125-140 ppm region. The carbons of the diethylamino group and the ethyl linker would be found in the upfield region of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound (244.09). The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N and C-S stretching vibrations.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The outlined characterization methods are standard for the structural elucidation and purity assessment of small organic molecules. This document should serve as a valuable resource for researchers and scientists interested in the preparation and study of this compound. Further experimental validation is required to confirm the specific reaction conditions and to obtain precise analytical data.

References

An In-depth Technical Guide to the Solubility and Stability of Fenclonine in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fenclonine, a selective and irreversible inhibitor of tryptophan hydroxylase. Understanding these fundamental physicochemical properties is critical for the development of robust formulations and for ensuring reliable results in preclinical and clinical research. This document compiles available solubility data, outlines detailed experimental protocols for solubility and stability assessment, and presents logical workflows and influencing factors through diagrams.

Solubility of Fenclonine

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Fenclonine's solubility has been reported in a variety of solvents and solvent systems, often requiring techniques such as ultrasonication and heating to facilitate dissolution.

Aqueous and Organic Solvents

The solubility of Fenclonine in common laboratory solvents is summarized in Table 1. It is sparingly soluble in water and ethanol, but exhibits higher solubility in dimethyl sulfoxide (DMSO) and alkaline solutions.

Table 1: Solubility of Fenclonine in Common Solvents

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Conditions |

| Water | ~3.75 - 4.55 | ~18.78 - 22.79 | Requires ultrasonic and warming to 60°C[1][2] |

| DMSO | ~2 - 100 | ~10.01 - 500.90 | Hygroscopic DMSO can impact solubility; for higher concentrations, ultrasonic and pH adjustment to 2 with HCl is needed[1][2] |

| Ethanol | Insoluble | - | - |

| 1 M NaOH | 150 | 751.35 | Requires ultrasonic[1] |

Formulations for In Vivo and In Vitro Studies

For research purposes, particularly for in vivo administration, Fenclonine is often formulated in multi-component solvent systems to achieve higher concentrations. These formulations typically involve a combination of solvents, co-solvents, and surfactants.

Table 2: Solubility of Fenclonine in Various Formulations

| Formulation Composition | Solubility (mg/mL) | Molar Equivalent (mM) | Appearance |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 12.52 | Clear Solution |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 12.52 | Clear Solution |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 12.52 | Clear Solution |

| 50% PEG300, 50% Saline | 20 | 100.18 | Suspended Solution (Requires ultrasonic) |

| 0.5% CMC-Na/saline water | 20 | 100.19 | Suspension Solution (Requires ultrasonic) |

Stability of Fenclonine

The chemical stability of an active pharmaceutical ingredient (API) is its ability to resist chemical changes over time. While specific degradation pathways and kinetics for Fenclonine are not extensively reported in publicly available literature, general principles of drug stability and standardized testing protocols are applicable. Stock solutions of Fenclonine in DMSO and water should be stored at low temperatures to minimize degradation. For instance, in-solvent storage is recommended at -80°C for up to 2 years or -20°C for up to 1 year[1].

Experimental Protocols

This section details the methodologies for determining the solubility and stability of Fenclonine, based on standard pharmaceutical practices.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of Fenclonine powder to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of Fenclonine in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. These studies are conducted under more severe conditions than accelerated stability testing and are a key component of method validation for stability-indicating assays. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

General Protocol: A solution of Fenclonine (e.g., 1 mg/mL) is subjected to the following stress conditions. Samples are analyzed at various time points to determine the extent of degradation.

-

Acid Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

-

Oxidative Degradation: Expose the drug solution to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 60-80°C).

-

Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Visualizations

The following diagrams illustrate the experimental workflow for solubility and stability testing and the key factors that influence these properties.

Caption: Experimental workflow for determining the solubility and stability of Fenclonine.

Caption: Key factors influencing the solubility and stability of Fenclonine.

References

The Historical Development of 2-(4-Chlorophenylthio)triethylamine as a Research Tool: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenylthio)triethylamine (CPTA) has carved a significant niche in the realm of biological research, primarily as a potent and specific inhibitor of lycopene cyclase. This technical guide delves into the historical development of CPTA as a research tool, tracing its journey from initial discovery to its current applications. We will explore its mechanism of action, provide detailed experimental protocols for its use, and present key quantitative data. Furthermore, this guide will feature visualizations of the biochemical pathways CPTA influences, offering a comprehensive resource for scientists utilizing this compound in their research, particularly in the fields of plant biology, carotenoid biosynthesis, and beyond.

Introduction: The Dawn of a Carotenoid Biosynthesis Inhibitor

The story of this compound, commonly known as CPTA, begins in the latter half of the 20th century. Its emergence as a valuable research tool is intrinsically linked to the study of carotenoids – a diverse class of pigments responsible for many of the yellow, orange, and red hues in nature. The initial discovery that sparked interest in CPTA was its remarkable ability to induce the accumulation of lycopene, the red pigment in tomatoes, in a wide array of plant tissues that do not normally synthesize or store it. A seminal 1970 paper in Science by Coggins, Henning, and Yokoyama first documented this phenomenon, reporting that treatment with CPTA hydrochloride led to lycopene detection in various fruits, roots, and even the mycelium of certain fungi.[1] This groundbreaking finding opened up new avenues for investigating the intricate pathways of carotenoid biosynthesis and the genetic control mechanisms governing pigment production in plants.

Chemical Properties

A clear understanding of the physicochemical properties of CPTA is fundamental for its effective application in research.

| Property | Value |

| IUPAC Name | 2-((4-chlorophenyl)thio)-N,N-diethylethanamine |

| Molecular Formula | C₁₂H₁₈ClNS |

| Molecular Weight | 243.8 g/mol |

| CAS Number | 14214-33-6 |

| Appearance | Refer to supplier data |

| Solubility | Refer to supplier data |

Data sourced from PubChem CID 26171.[2]

Mechanism of Action: A Specific Blockade in the Carotenoid Pathway

The primary and most well-characterized mechanism of action of CPTA is the specific inhibition of the enzyme lycopene cyclase . This enzyme is a critical juncture in the carotenoid biosynthesis pathway, responsible for the cyclization of the linear hydrocarbon lycopene into cyclic carotenoids like β-carotene and α-carotene.

Research has demonstrated that CPTA is a more potent inhibitor of lycopene β-cyclase (LCYB) than lycopene ε-cyclase (LCYE) .[3][4] This differential inhibition leads to a significant buildup of lycopene within the plant cells, as the downstream conversion to cyclic carotenoids is blocked. The accumulation of lycopene is the hallmark of CPTA treatment and the basis for its utility as a research tool.

While the precise inhibitory concentration can vary depending on the plant species and experimental conditions, studies have shown effective inhibition of lycopene cyclase and subsequent lycopene accumulation at micromolar concentrations. For instance, in certain bacteria, a concentration of 50 μM CPTA has been shown to block β-carotene synthesis.[5]

Signaling Pathway and Experimental Workflow

To visually represent the impact of CPTA, the following diagrams illustrate the carotenoid biosynthesis pathway and a general experimental workflow for its application.

Experimental Protocols

The following are generalized protocols for the application of CPTA and the subsequent analysis of lycopene. Researchers should optimize these protocols based on their specific plant material and experimental objectives.

Preparation of CPTA Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride.

-

Dissolving: Dissolve the CPTA in a suitable solvent. For many applications, sterile deionized water is sufficient. Sonication may be used to aid dissolution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.

-

Storage: Store the stock solution at 4°C, protected from light.

Application of CPTA to Plant Material

The method of application will vary depending on the type of plant material:

-

Fruits: For fruits like tomatoes or peppers, CPTA can be injected directly into the fruit tissue at various stages of development.

-

Leaves: A solution of CPTA can be sprayed onto the leaf surface, often with a surfactant to ensure even coverage.

-

Cell Cultures: CPTA can be added directly to the growth medium of plant cell suspension or callus cultures.

Typical Concentration Range: The effective concentration of CPTA can range from 10 µM to 1 mM, depending on the plant species and the desired level of inhibition. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Quantification of Lycopene

5.3.1. Extraction

-

Harvest and Homogenize: Harvest the plant tissue and immediately freeze it in liquid nitrogen to halt metabolic processes. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Solvent Extraction: Extract the carotenoids from the powdered tissue using a suitable solvent system, such as a mixture of hexane, acetone, and ethanol (2:1:1 v/v/v). Protect the samples from light during this process.

-

Phase Separation: Add water to the extract to facilitate phase separation. The upper hexane layer, containing the carotenoids, should be collected.

-

Drying: Dry the hexane extract under a stream of nitrogen gas.

5.3.2. Analysis by High-Performance Liquid Chromatography (HPLC)

-

Resuspension: Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether, methanol, and ethyl acetate).

-

Injection: Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elution: Use a gradient elution program with a mobile phase typically consisting of a mixture of solvents like methanol, acetonitrile, and dichloromethane.

-

Detection: Detect lycopene using a photodiode array (PDA) detector at its characteristic absorption maximum (around 472 nm).

-

Quantification: Quantify the lycopene content by comparing the peak area to a standard curve generated with pure lycopene.

Applications in Research

The primary application of CPTA lies in its ability to manipulate the carotenoid biosynthesis pathway, making it an invaluable tool for:

-

Studying Gene Regulation: By blocking lycopene cyclization, researchers can study the feedback mechanisms and regulatory control of upstream genes in the carotenoid pathway.

-

Investigating Plastid Development: The accumulation of lycopene can induce changes in plastid morphology, providing insights into the relationship between pigment content and organelle structure.

-

Metabolic Engineering: CPTA can be used in preliminary studies to assess the potential for increasing lycopene content in various crops, which is of interest due to lycopene's antioxidant properties.

-

Understanding Carotenoid Function: By altering the carotenoid profile of a plant, researchers can investigate the specific roles of different carotenoids in photosynthesis, photoprotection, and other physiological processes.

Broader Implications and Future Directions

While the use of CPTA has been predominantly in the field of plant science, its specific mechanism of action raises questions about its potential effects in other biological systems. To date, there is a lack of extensive research on the pharmacological and toxicological effects of CPTA in animal models. This represents a potential area for future investigation, particularly for drug development professionals who may encounter similar chemical structures.

The continued use of CPTA as a research tool will undoubtedly contribute to a deeper understanding of carotenoid biosynthesis and its regulation. Future research may focus on identifying more specific inhibitors for different enzymes in the pathway and exploring the potential for synergistic effects with other chemical modulators.

Conclusion

From its initial discovery as a lycopene-inducing agent to its current status as a specific inhibitor of lycopene cyclase, this compound has proven to be a powerful tool for researchers. Its ability to predictably alter the carotenoid profile in plants has provided invaluable insights into the biosynthesis and regulation of these important pigments. This guide has provided a comprehensive overview of the historical development, mechanism of action, and practical application of CPTA, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their work. As our understanding of complex biological pathways continues to grow, tools like CPTA will remain essential for dissecting these intricate systems.

References

- 1. Lycopene accumulation induced by 2-(4-chlorophenylthio)-triethylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H18ClNS | CID 26171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of lycopene cyclase results in accumulation of chlorophyll precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Role of Serotonin Depletion by PCPA in Behavioral Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of para-chlorophenylalanine (PCPA) to induce serotonin depletion in preclinical behavioral research. PCPA is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, making it a powerful tool for investigating the role of the serotonergic system in a wide range of behaviors and neurological processes. This document details the mechanism of action of PCPA, its quantitative effects on neurochemistry, standardized experimental protocols, and the behavioral consequences of serotonin depletion across various domains.

Mechanism of Action of PCPA

PCPA, also known as Fenclonine, selectively and irreversibly inhibits tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the precursor to serotonin (5-HT).[1] This inhibition leads to a profound and long-lasting depletion of 5-HT in the central nervous system. The effects of PCPA are so potent that within the first day of administration, serotonin can become undetectable via immunohistochemical methods.[1] Recovery of serotonin levels is a slow process, with TPH activity in the raphe nucleus reaching only 10% of control values after one week.[1] While highly selective for TPH, some studies have reported that high doses of PCPA can also lead to a reduction in the concentrations of noradrenaline and dopamine in the frontal cortex.[2]

Quantitative Effects of PCPA on Neurotransmitter Levels

The administration of PCPA leads to a significant reduction in serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions. The extent of depletion is dose-dependent.

| Brain Region | PCPA Dosage | % Decrease in 5-HT | % Decrease in 5-HIAA | % Decrease in Other Neurotransmitters | Species | Reference |

| Whole Brain | 1000 mg/kg | 90.6% | 91.8% | Not specified | Rat | [3] |

| Frontal Cortex | >99% | >99% | Noradrenaline: 30%, Dopamine: 42% | Rat | [2] | |

| Frontal Cortex & Hippocampus | 500 mg/kg/day x 3 | >97% | >97% | Slight effect on noradrenergic and dopaminergic systems | Rat | [4] |

| Brain | Not Specified | 83.5% | 91.8% | Not specified | Rat | [5] |

| Olfactory Bulb | Single acute dose | Significantly decreased | No significant changes | Not specified | Rat | [6] |

| Hippocampus | 150 mg/kg (subchronic) | Not directly quantified, but 5-HIAA levels reduced | 60.4% | Homovanillic acid (HVA): No effect | Rat | [7] |

Experimental Protocols

PCPA Administration

A common method for inducing serotonin depletion in rodents involves intraperitoneal (i.p.) injections of PCPA.

-

Objective: To achieve significant and sustained depletion of central serotonin levels.

-

Materials:

-

p-Chlorophenylalanine (PCPA)

-

Vehicle (e.g., saline, with pH adjustment)

-

-

Procedure (Example Protocol for Rats):

-

Prepare a suspension of PCPA in the chosen vehicle. The concentration will depend on the target dosage.

-

Administer PCPA via i.p. injection. A typical dosage regimen is 300 mg/kg daily for several consecutive days.[8][9] For a more prolonged depletion, a high-dose regimen of 300 mg/kg daily for the first 5 days followed by 100 mg/kg for 5 days can be used.[9]

-

Behavioral testing is typically conducted starting 24 to 72 hours after the final PCPA injection to allow for maximal serotonin depletion.

-

Behavioral Assays

-

Objective: To assess anxiety-like behavior in rodents. Animals with higher anxiety levels tend to spend more time in the closed arms of the maze.

-

Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure:

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms versus the closed arms, as well as the number of entries into each arm type.

-

PCPA-treated rats have been observed to spend more time on the open arms, suggesting a decrease in anxiety levels.[10]

-

-

Objective: To assess behavioral despair, a measure of depression-like behavior. Increased immobility time is interpreted as a sign of behavioral despair.

-

Apparatus: A cylindrical container filled with water.

-

Procedure:

-

Place the animal in the water-filled cylinder.

-

Record the animal's behavior for a set period (e.g., 6 minutes).

-

Measure the duration of immobility (floating without active swimming).

-

Studies in zebrafish have shown that PCPA treatment leads to reduced mobility in a similar tail immobilization test, indicating a depressive-like response.

-

-

Objective: To assess recognition memory. Rodents naturally tend to spend more time exploring a novel object compared to a familiar one.

-

Apparatus: An open-field arena and a set of distinct objects.

-

Procedure:

-

Habituation: Allow the animal to explore the empty arena.

-

Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).[11][12][13]

-

Test Phase: After a retention interval (e.g., 1 hour to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.[13][14]

-

Record the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory.

-

PCPA treatment has been shown to impair performance in memory-related tasks, such as reducing the spontaneous alternation percentage in a Y-maze.[15]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of PCPA action, its impact on the serotonin signaling pathway, and a typical experimental workflow for behavioral studies.

Mechanism of PCPA-induced serotonin depletion.

Impact of PCPA on the serotonin signaling pathway.

Typical experimental workflow for PCPA behavioral studies.

Behavioral Consequences of Serotonin Depletion

The depletion of serotonin using PCPA has been shown to impact a wide range of behaviors.

-

Anxiety: The effects of PCPA on anxiety-like behavior are complex and can depend on the specific test and experimental conditions. Some studies report a decrease in anxiety, as indicated by increased exploration of the open arms in the elevated plus-maze.[10] However, other studies have reported anxiety-like behavior in zebrafish, such as remaining close to conspecifics in a social preference test.

-

Depression: Serotonin depletion is often associated with depressive-like behaviors. In zebrafish, PCPA treatment led to reduced mobility in a tail immobilization test, which is analogous to the forced swim test in rodents and is indicative of a depressive-like state.

-

Learning and Memory: PCPA-induced serotonin depletion can impair cognitive functions, including learning and memory.[15] For instance, PCPA treatment has been found to significantly reduce the spontaneous alternation percentage in a Y-maze, suggesting deficits in spatial working memory.[15] However, the role of serotonin in memory is not straightforward, as some studies have found that PCPA does not affect performance in a delayed nonmatching to position task.[4] In some cases, PCPA has been shown to potentiate the learning and memory-facilitating effects of central stimulants.[16]

-

Aggression and Impulsivity: A significant body of evidence links low serotonin levels to increased aggression.[6] PCPA administration has been shown to increase aggressive behavior in male rats.[6] It can also enhance shock-induced aggression.[8]

-

Locomotor Activity: The impact of PCPA on locomotor activity can vary. Some studies have reported a dose-dependent decrease in exploratory locomotion in a novel environment.[3] In contrast, hyperactivity has been observed in some contexts, though not consistently.[3]

-

Sleep: PCPA has been shown to induce insomnia.[17]

Off-Target Effects and Considerations

While PCPA is a valuable tool, it is important to be aware of its potential off-target effects. As mentioned, high doses of PCPA can also affect noradrenaline and dopamine levels.[2] Additionally, PCPA's effects are not limited to the central nervous system and can have peripheral consequences. Researchers should carefully consider these factors when interpreting their results and may need to include additional control groups or neurochemical analyses to account for these potential confounds. The reversibility of PCPA's effects is also a key consideration; while the inhibition of TPH is irreversible, the enzyme is eventually re-synthesized, leading to a gradual recovery of serotonin levels over a period of weeks.[1]

Conclusion

PCPA remains an indispensable pharmacological tool for investigating the multifaceted roles of serotonin in the brain and behavior. Its ability to induce profound and sustained serotonin depletion allows for the examination of the neurobiological underpinnings of various physiological and pathological states. By understanding the mechanism of action, quantitative effects, and appropriate experimental protocols associated with PCPA, researchers can continue to unravel the complexities of the serotonergic system and its implications for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of p-chlorophenylalanine and methysergide on the performance of a working memory task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2A Receptor Activation Normalizes Exaggerated Fear Behavior in p-Chlorophenylalanine (PCPA)-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p-Chlorophenylalanine effects on shock-induced attack and pressing responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral effects in adulthood of serotonin depletion by P-chlorophenylalanine given neonatally to male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. transpharmation.com [transpharmation.com]

- 15. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]

- 16. Influence of para-chlorophenylalanine on the memory-facilitating effect of central stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Insomnia caused by administration of para-chlorophenylalanine: reversibility by peripheral or central injection of 5-hydroxytryptophan and serotonin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fenclonine in Murine Research

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[1][2] This characteristic makes it an invaluable pharmacological tool in neuroscience research for investigating the role of serotonin in various physiological and behavioral processes. By selectively depleting central and peripheral serotonin levels, researchers can elucidate the functional significance of serotonergic pathways in animal models of disease. These application notes provide detailed dosage considerations, experimental protocols, and the mechanism of action for the use of Fenclonine in mice studies.

Data Presentation: Dosage and Administration in Rodent Studies

The following table summarizes various Fenclonine dosage regimens and their effects as reported in the literature for both mice and rats. It is crucial to note that dosage and administration routes can significantly impact the extent and duration of serotonin depletion.

| Species | Dosage | Administration Route | Duration | Key Findings | Reference |

| Mouse (C57BL/6) | 500 mg/kg (days 1-2), then 250 mg/kg (days 3-7) | Oral (in jelly cubes) | 7 days | 85% decrease in hippocampal 5-HT; 65% decrease in prefrontal cortex 5-HT. | [3] |

| Mouse (C57BL/6) | Not specified, but compared to oral | Intraperitoneal (i.p.) | 7 days | 55% decrease in hippocampal 5-HT; 50% decrease in prefrontal cortex 5-HT. | [3] |

| Rat | 100 mg/kg | Intraperitoneal (i.p.) | 5 daily injections, repeated after 11 days | Resulted in hyperdipsia and weight loss. | [4] |

| Rat | 350 mg/kg | Intraperitoneal (i.p.) | 4 injections, spaced 6 days apart | Caused hyperdipsia, weight loss, and increased muricidal behavior. | [4] |

| Rat | 300 mg/kg | Intraperitoneal (i.p.) | Single dose | Greater than 100% increase in specific 3H-serotonin binding in the forebrain within 24 hours. | [5] |

| Rat | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 12 days | Transitory increase in daytime motor activity and a persistent reduction in nighttime activity. | [5] |

| Rat | 300 mg/kg | Intraperitoneal (i.p.) | 2 consecutive days | Dramatic depletion of serotonin in the medial basal hypothalamus. | [6] |

| Rat | 250 mg/kg | Not Specified | 2 injections, 24 hours apart | Abolished the nocturnal prolactin surge. | [7] |

| Rat | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | No significant effect on 5-HT-stimulated inositol monophosphate (IP-1) accumulation. | [8] |

| Rat | 300 mg/kg (days 1-5), then 100 mg/kg (days 6-10) | Intraperitoneal (i.p.) | 10 days | Significant increase in 5-HT-stimulated IP-1 accumulation. | [8] |

Mechanism of Action: Serotonin Depletion Pathway

Fenclonine exerts its effect by irreversibly inhibiting tryptophan hydroxylase (TPH), the enzyme responsible for converting L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the initial and rate-limiting step in the biosynthesis of serotonin.[1] The inhibition of TPH leads to a profound and sustained depletion of serotonin in the brain and other tissues.[1][9]

Caption: Fenclonine irreversibly inhibits tryptophan hydroxylase, blocking serotonin synthesis.

Experimental Protocols

Below are detailed methodologies for the administration of Fenclonine in mice, adapted from published research.

Protocol 1: Oral Administration in Jelly Cubes

This protocol is designed to reduce the stress associated with repeated injections.[3]

-

Materials:

-

Fenclonine (p-chlorophenylalanine)

-

Gelatin or a commercial jelly mix

-

Water

-

Molds for jelly cubes

-

Scale for accurate weighing of Fenclonine and mice

-

Mixing and heating equipment

-

-

Procedure:

-

Animal Acclimation: Acclimate C57BL/6 mice to the housing conditions for at least one week prior to the experiment.

-

Jelly Preparation:

-

Prepare the jelly solution according to the manufacturer's instructions.

-

Calculate the total amount of Fenclonine needed based on the number of mice and the target dosage. For example, for a 25g mouse at a 500 mg/kg dose, you would need 12.5 mg of Fenclonine per mouse per day.

-

While the jelly solution is still liquid, thoroughly mix in the calculated amount of Fenclonine to ensure a homogenous distribution.

-

Pour the Fenclonine-containing jelly solution into molds to create single-dose cubes.

-

-

Administration:

-

On days 1 and 2, provide each mouse with a jelly cube containing an estimated dose of 500 mg/kg of Fenclonine.

-

From day 3 to day 7, provide each mouse with a jelly cube containing an estimated dose of 250 mg/kg of Fenclonine.

-

Ensure that the mice consume the entire jelly cube to receive the intended dose. Monitor for any signs of aversion.

-

-

Post-Administration Monitoring: Observe the animals daily for any adverse effects.

-

Protocol 2: Intraperitoneal (i.p.) Injection

This is a common and direct method for administering Fenclonine.

-

Materials:

-

Fenclonine

-

Sterile saline (0.9% NaCl) or another appropriate vehicle

-

Vortex mixer or sonicator for suspension

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for mice)[10]

-

Scale for weighing mice

-

-

Procedure:

-

Drug Preparation:

-

Weigh the required amount of Fenclonine based on the desired dose and the number of animals.

-

Suspend the Fenclonine powder in sterile saline. Fenclonine is not readily soluble, so a fine suspension should be created by vigorous vortexing or sonication. The final concentration should be calculated to deliver the desired dose in a small volume (e.g., less than 10 mL/kg for mice).[10]

-

-

Animal Restraint:

-

Properly restrain the mouse. A common method is to hold the mouse by the scruff of the neck to immobilize the head and body.

-

-

Injection:

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10]

-

Insert the needle at a 30-40 degree angle with the bevel facing up.[10]

-

Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the Fenclonine suspension slowly.

-

-

Post-Injection Care: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

-

Experimental Workflow: A Typical Mouse Study

The following diagram illustrates a typical workflow for a research study investigating the effects of Fenclonine-induced serotonin depletion in mice.

Caption: A typical workflow for a Fenclonine study in mice.

Disclaimer: The information provided in these application notes is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and under an approved animal care protocol. Dosages and protocols may need to be optimized for specific experimental paradigms and mouse strains.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-hydroxytryptamine depletion with para-chlorophenylalanine: effects on eating, drinking, irritability, muricide, and copulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin synthesis inhibition or receptor antagonism reduces pregnancy-induced nocturnal prolactin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fenclonine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for Assessing the Behavioral Effects of 2-(4-Chlorophenylthio)triethylamine (CPTA)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of published scientific literature detailing the behavioral effects of 2-(4-Chlorophenylthio)triethylamine (CPTA) in preclinical animal models. The protocols described herein are based on a predictive pharmacological profile derived from the structural characteristics of CPTA, which suggest potential activity as a monoamine reuptake inhibitor and psychostimulant. These assays are proposed as a foundational screening battery to characterize the behavioral pharmacology of this compound.

Introduction

This compound (CPTA) is a molecule whose behavioral properties are not well-characterized. Structurally, it possesses a triethylamine moiety, a common feature in many centrally acting compounds, including monoamine reuptake inhibitors. The presence of a chlorophenylthio group further suggests the potential for interaction with biogenic amine systems. This document outlines a series of behavioral assays to systematically evaluate the potential psychostimulant, anxiolytic/anxiogenic, antidepressant-like, and cognitive-modulating effects of CPTA in rodent models.

Predicted Signaling Pathway Involvement

Based on its structural similarity to known psychostimulants and monoamine reuptake inhibitors, CPTA is hypothesized to modulate dopaminergic, serotonergic, and/or noradrenergic signaling by blocking the reuptake of these neurotransmitters from the synaptic cleft. This would lead to increased synaptic concentrations of these monoamines and subsequent downstream signaling.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PCPA-Induced Behavioral Changes in Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Chlorophenylalanine (PCPA) to induce behavioral changes in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is PCPA and how does it work?

A1: PCPA (para-Chlorophenylalanine), also known as Fenclonine, is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine or 5-HT).[1] By inhibiting TPH, PCPA leads to a profound and long-lasting depletion of serotonin in the brain, allowing researchers to study the role of serotonin in various physiological and behavioral processes.

Q2: What are the expected behavioral changes in animal models following PCPA administration?

A2: The depletion of serotonin by PCPA can induce a range of behavioral changes, which can vary depending on the animal species, strain, dose, and specific behavioral test. Commonly reported changes include:

-

Increased aggression: PCPA is known to induce muricidal (mouse-killing) behavior in rats that do not naturally exhibit this trait and can facilitate aggressive behaviors in resident-intruder paradigms.[2]

-

Altered anxiety-like behaviors: The effects on anxiety are complex. Some studies report a decrease in anxiety-like behavior, as indicated by increased exploration in the open arms of an elevated plus-maze.[3] Conversely, other studies have shown that PCPA-treated rats exhibit an enhanced magnitude of fear-potentiated startle, suggesting an anxiogenic-like effect in certain contexts.[4]

-

Changes in locomotor activity: PCPA has been shown to cause a dose-dependent decrease in exploratory locomotion in a novel environment.[5]

-

Cognitive deficits: Serotonin depletion by PCPA can be associated with cognitive impairments.[6]

-

Sleep disturbances: PCPA can induce insomnia in animal models.[6]

Q3: How can I reverse the behavioral effects of PCPA?

A3: The behavioral effects of PCPA can often be reversed by administering the serotonin precursor 5-hydroxytryptophan (5-HTP).[7] 5-HTP can bypass the TPH-inhibited step in serotonin synthesis, as it is directly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase. For example, 5-HTP has been shown to reverse the facilitation of killing behavior in PCPA-pretreated rats.[7]

Q4: What are the potential off-target effects of PCPA?

A4: While PCPA is considered a selective TPH inhibitor, it can have some off-target effects. Notably, at higher doses, it may also reduce the concentrations of catecholamines, such as noradrenaline and dopamine, although to a lesser extent than serotonin.[1][8] One study reported that PCPA treatment in rats led to a >99% depletion of frontal cortical serotonin, but also a 30% reduction in noradrenaline and a 42% reduction in dopamine.[8] It is crucial to consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guides

Problem 1: Inconsistent or No Behavioral Effect Observed

Q: I administered PCPA, but I am not observing the expected behavioral changes in my animals. What could be the issue?

A: Several factors can contribute to a lack of a behavioral effect after PCPA administration. Consider the following troubleshooting steps:

-

PCPA Solution Preparation and Stability:

-

Solubility: PCPA can be difficult to dissolve in standard saline.[9] Researchers have reported success using saline with 2% Tween 80 or a solution containing 2-Hydroxypropyl-beta-cyclodextrin with slight acidification and subsequent neutralization.[9] It is crucial to ensure the PCPA is fully dissolved before injection.

-

Stability: The stability of PCPA in solution can be a concern. Some researchers have noted that a new batch of PCPA may dissolve well initially but then fail to dissolve after a week.[9] It is recommended to prepare solutions fresh or to validate the stability of stored solutions.

-

Vehicle: The vehicle used to dissolve PCPA should be inert and administered to a control group to rule out any behavioral effects of the vehicle itself.

-

-

Dosing and Administration:

-

Dose Optimization: The effective dose of PCPA can vary significantly between species, strains, and the specific behavioral paradigm being investigated.[10][11] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.

-

Administration Route: Intraperitoneal (i.p.) injection is a common route for PCPA administration.[12] Ensure proper i.p. injection technique to avoid injecting into the gut or bladder, which can affect drug absorption and cause harm to the animal.[12]

-

Timing of Behavioral Testing: The time course of serotonin depletion and the subsequent behavioral effects can vary. Maximum serotonin depletion typically occurs within the first few days after administration, but the onset and duration of behavioral changes may follow a different timeline.[2] Consult the literature for the expected time course of the specific behavior you are studying.

-

-

Animal-Related Factors:

-

Species and Strain Differences: Different species and even different strains of the same species can exhibit varying sensitivity to PCPA and display different baseline levels of the behavior being measured.[11]

-

Housing and Environmental Conditions: Factors such as housing conditions (e.g., constant light) can influence the behavioral effects of PCPA on aggression.[13] Standardize environmental conditions to minimize variability.

-

Problem 2: High Variability in Behavioral Data

Q: I am observing a significant amount of variability in the behavioral responses of my PCPA-treated animals. How can I reduce this?

A: High variability is a common challenge in behavioral research. Here are some strategies to address this issue:

-

Standardize Procedures:

-

Handling: Consistent and gentle handling of the animals is crucial, as stress can significantly impact behavior.

-

Experimental Protocols: Strictly adhere to standardized protocols for PCPA administration and behavioral testing. Ensure all animals are treated identically.

-

Time of Day: Conduct behavioral testing at the same time of day for all animals to control for circadian rhythm effects.[13]

-

-

Control for Subject Variables:

-

Age and Weight: Use animals of a similar age and weight range.

-

Sex: Be aware of potential sex differences in response to PCPA and in the behavior being studied.[14]

-

Baseline Behavior: If possible, assess baseline levels of the behavior before PCPA administration to account for individual differences.

-

-

Refine Experimental Design:

-

Increase Sample Size: A larger sample size can help to reduce the impact of individual outliers.

-

Blinding: The experimenter conducting the behavioral scoring should be blind to the treatment groups to avoid unconscious bias.

-

-

PCPA-Specific Considerations:

-

Incomplete Serotonin Depletion: Inconsistent serotonin depletion can lead to variable behavioral outcomes. Verify the extent of serotonin depletion in a subset of animals using techniques like HPLC.

-

Solution Homogeneity: If PCPA is not fully dissolved and is administered as a suspension, ensure the solution is well-mixed before each injection to provide a consistent dose.[9]

-

Quantitative Data Summary

Table 1: PCPA Dosage and Serotonin Depletion in Rodents

| Species | Strain | Dose (mg/kg) | Administration Route | Time Point | Brain Region | % 5-HT Depletion | Reference |

| Rat | Not Specified | 100-150 | i.p. | 24 hours | Cortex, Striatum, Hippocampus | 30-50% | [10] |

| Rat | Not Specified | >99% | Not Specified | Not Specified | Frontal Cortex | >99% | [8] |

| Mouse | C57BL/6 | 500 (days 1-2), 250 (days 3-7) | Oral (in jelly) | 7 days | Hippocampus | 85% | [2] |

| Mouse | C57BL/6 | Not specified | i.p. | 7 days | Hippocampus | 55% | [2] |

| Mouse | C57BL/6 | 500 (days 1-2), 250 (days 3-7) | Oral (in jelly) | 7 days | Prefrontal Cortex | 65% | [2] |

| Mouse | C57BL/6 | Not specified | i.p. | 7 days | Prefrontal Cortex | 50% | [2] |

Table 2: Time Course of PCPA-Induced Behavioral Changes

| Species | Behavior | PCPA Dose (mg/kg) | Time to Onset/Peak Effect | Duration | Reference |

| Rat | Muricidal Aggression | Not Specified | Becomes stable after initial disruption | Long-lasting | [2] |

| Rat | Anxiety-like (Fear Potentiated Startle) | 300 (days 1, 2, 10) | Testing began on day 17 | Not Specified | [13] |

| Rat | Decreased Exploratory Locomotion | 150-1000 | Dose-dependent | Not Specified | [5] |

Experimental Protocols

PCPA Solution Preparation and Administration

Objective: To prepare and administer PCPA to induce serotonin depletion.

Materials:

-

p-Chlorophenylalanine (PCPA)

-

Vehicle (e.g., 0.9% saline, 2% Tween 80 in saline, or a cyclodextrin-based solution)[9]

-

Vortex mixer

-

pH meter and solutions for adjustment (e.g., 1M HCl, 1M NaOH) if necessary[9]

-

Syringes and needles (e.g., 25-27g for mice, 23-25g for rats)[12]

Protocol (Example using a cyclodextrin-based vehicle for a final concentration of 12.5 mg/ml): [9]

-

For a 1.4 ml final volume, weigh 17.5 mg of PCPA and 280 mg of 2-Hydroxypropyl-beta-cyclodextrin into a sterile vial.

-

Add 1.2 ml of sterile distilled water and mix vigorously. The solution will be cloudy.

-

Add 100 µl of 1M HCl and mix until the solution becomes clear.

-

Neutralize the solution by adding 100 µl of 1M NaOH. The PCPA should remain in solution.

-

Administer the solution via intraperitoneal (i.p.) injection. For mice, the maximum recommended volume is < 10 ml/kg. For rats, the maximum is also < 10 ml/kg.[12]

-

Always include a vehicle-treated control group in your experimental design.

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior.

Protocol:

-

The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

-

Habituate the animals to the testing room for at least 30-60 minutes before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period, typically 5 minutes.

-

Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

-

An increase in the time spent in and/or entries into the open arms is interpreted as a decrease in anxiety-like behavior.

-

Clean the maze thoroughly between each animal to remove olfactory cues.

Forced Swim Test (FST)

Objective: To assess depressive-like behavior (behavioral despair).

Protocol:

-

Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Place the animal in the water for a predetermined period, typically 6 minutes for mice.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

-

An increase in immobility time is interpreted as an increase in depressive-like behavior.

-

After the test, dry the animal and return it to a clean, warm cage.

Resident-Intruder Test

Objective: To assess aggressive and social behaviors.

Protocol:

-

House the "resident" male animal individually for a period to establish territory (e.g., at least one week).

-

On the test day, introduce a smaller, unfamiliar "intruder" male into the resident's home cage.

-

Record the social and aggressive interactions for a set duration (e.g., 10 minutes).

-

Key behaviors to score include latency to the first attack, number of attacks, and duration of aggressive behaviors (e.g., biting, chasing).

-

An increase in aggressive behaviors and a decrease in the latency to attack are indicative of heightened aggression.

-

Separate the animals immediately if there is a risk of serious injury.

Visualizations

Caption: PCPA's mechanism of action on the serotonin synthesis pathway.

Caption: Downstream signaling consequences of PCPA-induced serotonin depletion.

References

- 1. Persistent conditioned place preference to aggression experience in adult male sexually-experienced CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time-courses of p-CPA-induced depletion of brain serotonin and muricidal aggression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT2A Receptor Activation Normalizes Exaggerated Fear Behavior in p-Chlorophenylalanine (PCPA)-Treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Approaches for Informing Optimal Dose of Behavioral Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]

- 7. Repeated phencyclidine administration alters glutamate release and decreases GABA markers in the prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anxiety in Mice: A Principal Component Analysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. Influence of PCPA, shock level, and home-cage conditions on shock-induced aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neonatal treatment with para-chlorophenylalanine (pCPA) induces adolescent hyperactivity associated with changes in the paraventricular nucleus Crh and Trh expressions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Reversing 2-(4-Chlorophenylthio)triethylamine (PCPA) Effects with 5-HTP

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reversal of 2-(4-Chlorophenylthio)triethylamine (PCPA) induced serotonin depletion with 5-Hydroxytryptophan (5-HTP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (PCPA)?

A1: this compound, also known as Fenclonine or para-chlorophenylalanine (PCPA), is a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1] TPH is the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] By irreversibly binding to TPH, PCPA effectively blocks the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), leading to a significant and long-lasting depletion of serotonin in the brain and other tissues.[1]

Q2: How does 5-Hydroxytryptophan (5-HTP) reverse the effects of PCPA?

A2: 5-HTP is the immediate precursor to serotonin and is converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC).[2][3] This conversion bypasses the TPH-catalyzed step that is inhibited by PCPA.[2] Therefore, administration of exogenous 5-HTP can restore serotonin levels even in the presence of PCPA, as it provides the necessary substrate for the final step of serotonin synthesis.[4][5]

Q3: What is the expected time course for serotonin depletion after PCPA administration?

A3: The effects of PCPA on serotonin levels are drastic, with detectable depletion occurring within the first day of administration.[1] Maximal depletion is typically observed within 1 to 3 days following a single effective dose. Due to the irreversible nature of TPH inhibition, the recovery of serotonin levels is slow and depends on the synthesis of new TPH enzyme. It can take up to two weeks for serotonin levels to begin to return to baseline values.[1]

Q4: How quickly can 5-HTP restore serotonin levels after PCPA treatment?

A4: The administration of L-5-HTP can lead to a rapid increase in serotonin levels.[5] Studies in animals have shown that parenteral injection of L-5-HTP can suppress the physiological effects of PCPA-induced serotonin depletion, with the restoration of normal sleep patterns occurring within minutes to an hour.[4] The peak effect on brain serotonin levels after oral 5-HTP administration is typically observed within a few hours.

Q5: Are there any potential side effects or off-target effects to be aware of when using PCPA and 5-HTP?

A5: Yes. PCPA has been associated with side effects such as hypersensitivity reactions and psychiatric disturbances in humans, which has limited its clinical use.[1] In animal studies, high doses of PCPA can lead to behavioral changes beyond those related to serotonin depletion.[6] 5-HTP administration, particularly at high doses, can cause gastrointestinal distress, and when combined with other serotonergic agents, carries a risk of serotonin syndrome, a potentially life-threatening condition.[7]

Troubleshooting Guides

Problem 1: Inconsistent or incomplete serotonin depletion with PCPA.

| Possible Cause | Troubleshooting Step |

| Incorrect PCPA dosage or administration route. | Verify the calculated dose based on the animal's weight. Ensure proper administration technique (e.g., intraperitoneal injection, oral gavage). A common dosage for significant depletion in rodents is in the range of 100-400 mg/kg.[8][9] |

| PCPA solution instability. | Prepare PCPA solution fresh before each use. PCPA can be suspended in a vehicle like 0.9% saline with a few drops of Tween 80 to aid suspension. |

| Variability in animal metabolism. | Use a consistent strain, age, and sex of animals for the experiment to minimize metabolic variability. |

| Inaccurate assessment of serotonin levels. | Validate your analytical method (e.g., HPLC-ECD) for accuracy and precision. Ensure proper brain tissue dissection and sample preparation to avoid degradation of serotonin. |

Problem 2: Lack of significant reversal of PCPA effects with 5-HTP.

| Possible Cause | Troubleshooting Step |

| Insufficient 5-HTP dosage. | A typical dose of L-5HTP to reverse PCPA effects in rodents ranges from 2.5 mg/kg to 50 mg/kg, depending on the desired effect and administration route.[4][5] |

| Timing of 5-HTP administration. | Administer 5-HTP after serotonin depletion by PCPA has been established (typically 24-72 hours post-PCPA). |

| Degradation of 5-HTP. | Protect 5-HTP solutions from light and prepare them fresh. |

| Peripheral conversion of 5-HTP. | To increase brain serotonin levels more effectively, consider co-administration of a peripheral aromatic L-amino acid decarboxylase inhibitor (e.g., carbidopa) to prevent the conversion of 5-HTP to serotonin outside the central nervous system. |

Problem 3: High variability in serotonin level measurements.

| Possible Cause | Troubleshooting Step |

| Inconsistent sample collection and processing. | Standardize the time of day for tissue collection and the dissection procedure for specific brain regions. Immediately freeze tissue samples in liquid nitrogen and store them at -80°C until analysis. |

| Issues with HPLC-ECD analysis. | Regularly check the performance of your HPLC system, including the pump, injector, and detector. Ensure the mobile phase is properly prepared and degassed. Use an internal standard to correct for variations in sample injection and processing. |

| Sample degradation. | Homogenize brain tissue in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize serotonin and its metabolites.[10] Keep samples on ice throughout the preparation process. |

Data Presentation

Table 1: Quantitative Effects of PCPA on Brain Serotonin Levels in Rodents

| Dosage (mg/kg) | Time Post-Administration | Brain Region | Serotonin Depletion (%) | Reference |

| 316 | 24 hours | Whole Brain | ~78% | [5] |

| 1000 | Not specified | Whole Brain | ~90.6% | [6] |

| 300 (single dose) | 72 hours | Embryonic Brain | Significant depletion | |

| 100 (4 consecutive days) | Not specified | Not specified | 65% to 94% | |

| 500 (days 1-2), 250 (days 3-7) | 7 days | Hippocampus (oral) | 85% | [11] |

| 500 (days 1-2), 250 (days 3-7) | 7 days | Prefrontal Cortex (oral) | 65% | [11] |

Table 2: Reversal of PCPA-Induced Effects with 5-HTP in Rodents

| PCPA Dosage (mg/kg) | 5-HTP Dosage (mg/kg) | Effect Measured | Outcome | Reference |

| Not specified | 2.5 (L-5HTP) or 5 (DL-5HTP) | Insomnia (PGO activity) | Reversal of insomnia, restoration of SWS and PS | [4] |

| 316 | 25 and 50 | Conditional avoidance response | Suppression of the response | [5] |

| Not specified | 100 | Mouse killing behavior | Lengthened attack and kill latencies | [5] |

Experimental Protocols

Protocol 1: Induction of Serotonin Depletion with PCPA in Rats

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

PCPA Preparation: Suspend p-Chlorophenylalanine (PCPA) in 0.9% sterile saline containing 0.5% Tween 80 to a final concentration of 100 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.

-

Administration: Administer PCPA via intraperitoneal (i.p.) injection at a dose of 300 mg/kg body weight for two consecutive days.

-

Housing: House animals individually in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Verification of Depletion: At 72 hours after the first PCPA injection, a subset of animals can be euthanized for the collection of brain tissue to confirm serotonin depletion via HPLC-ECD analysis.

Protocol 2: Reversal of PCPA Effects with 5-HTP in Rats

-

Animal Model and PCPA Treatment: Follow steps 1-3 from Protocol 1.

-

5-HTP Preparation: Dissolve L-5-Hydroxytryptophan in 0.9% sterile saline to a final concentration of 10 mg/mL. Prepare the solution fresh on the day of injection and protect it from light.

-

Administration: At 72 hours after the first PCPA injection, administer L-5-HTP via i.p. injection at a dose of 50 mg/kg body weight.

-

Behavioral Testing/Tissue Collection: Depending on the experimental endpoint, behavioral testing can be initiated 30-60 minutes after 5-HTP administration. For neurochemical analysis, brain tissue can be collected at various time points (e.g., 1, 2, 4, and 24 hours) after 5-HTP administration to determine the time course of serotonin restoration.

Protocol 3: Quantification of Brain Serotonin and 5-HIAA using HPLC-ECD

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest on an ice-cold surface.

-

Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A phosphate-citric acid buffer (pH 3.0-4.0) containing an organic modifier like methanol or acetonitrile and an ion-pairing agent such as octanesulfonic acid.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Detector: Electrochemical detector with a glassy carbon working electrode set at an oxidizing potential of +0.65 to +0.85 V.

-

-

Quantification:

-

Generate a standard curve with known concentrations of serotonin, 5-HIAA, and the internal standard.

-

Calculate the concentrations in the samples by comparing the peak area ratios of the analytes to the internal standard against the standard curve.

-

Mandatory Visualizations

Caption: Serotonin synthesis pathway illustrating the inhibitory action of PCPA and the bypass mechanism of 5-HTP.

Caption: A typical experimental workflow for studying the reversal of PCPA-induced serotonin depletion with 5-HTP.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of 5-hydroxytryptophan, serotonin and 5-hydroxyindoleacetic acid in rat and human brain and biological fluids by reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 5. Effects of para-chlorophenylalanine and 5-hydroxytryptophan on mouse killing behavior in killer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT depletion with 5,7-DHT, PCA and PCPA in mice: differential effects on the sensitivity to 5-MeODMT, 8-OH-DPAT and 5-HTP as measured by two nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Determination of 5-hydroxytryptophan, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in 20 rat brain nuclei using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

"stability issues of 2-(4-Chlorophenylthio)triethylamine in solution"

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(4-Chlorophenylthio)triethylamine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: this compound possesses two primary functional groups that can be susceptible to degradation: a tertiary amine and a thioether linkage. Tertiary amines can be sensitive to pH and prone to oxidation. Thioethers are susceptible to oxidation, potentially forming sulfoxides and sulfones. Therefore, factors such as pH, the presence of oxidizing agents, temperature, and light exposure can impact the stability of the compound in solution.

Q2: I am observing a rapid loss of my compound in a buffered solution. What could be the cause?

A2: The stability of tertiary amines is often pH-dependent. Extreme pH conditions, both acidic and basic, can potentially lead to degradation. It is advisable to evaluate the stability of this compound in a range of pH values to determine the optimal conditions for your experiments. Additionally, some buffer components can catalyze degradation, so it is important to use high-purity reagents.

Q3: My solution of this compound has turned slightly yellow and I see a new peak in my HPLC analysis. What is happening?

A3: The appearance of a new peak and a change in solution color could indicate degradation. A likely degradation pathway for the thioether group is oxidation to the corresponding sulfoxide and subsequently to the sulfone. These oxidized products will have different retention times in reverse-phase HPLC. To confirm this, you can perform forced degradation studies under oxidative stress.

Q4: How should I store solutions of this compound to ensure stability?

A4: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent exposure to air and potential oxidation. The choice of solvent can also be critical; using a solvent in which the compound is known to be stable is recommended. If the optimal storage conditions are unknown, a short-term stability study under different conditions can be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Activity in Biological Assays

-

Symptom: You observe variable or lower-than-expected biological activity of your this compound solution over time.

-

Possible Cause: The compound may be degrading in your assay medium.

-

Troubleshooting Steps:

-

Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of potential degradation.

-

Assess Stability in Assay Medium: Perform a time-course experiment by incubating the compound in your assay medium for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the amount of parent compound remaining.

-

pH and Temperature Control: Ensure the pH and temperature of your assay medium are within a range where the compound is stable.

-